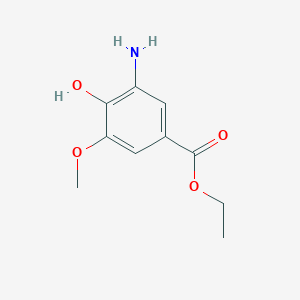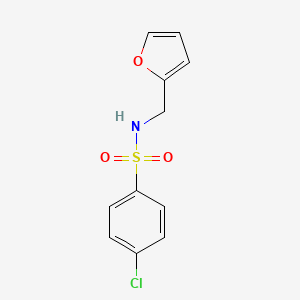
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one, also known as AZD-8055, is a synthetic compound that belongs to the class of mammalian target of rapamycin (mTOR) inhibitors. It was first synthesized by AstraZeneca and has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
The mechanism of action of 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one involves the inhibition of mTOR complex 1 and 2 (mTORC1 and mTORC2), which are two distinct complexes that regulate different cellular processes. mTORC1 regulates protein synthesis, cell growth, and autophagy, while mTORC2 regulates cell survival and metabolism. By inhibiting both mTORC1 and mTORC2, 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one can disrupt multiple cellular pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest at the G1 and G2/M phases, inhibit protein synthesis, and induce apoptosis. In addition, 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one can also inhibit the expression of several genes that are involved in cancer cell proliferation and survival. These effects have been observed in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
実験室実験の利点と制限
One of the advantages of using 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments is its specificity for mTOR inhibition. Unlike other mTOR inhibitors, 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one does not inhibit other kinases or signaling pathways, which can lead to unwanted side effects. However, one of the limitations of using 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one is its poor solubility in water, which can make it difficult to administer in vivo. In addition, 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one has a relatively short half-life, which may limit its efficacy in certain cancer types.
将来の方向性
There are several future directions for the research on 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one. One potential application is in combination therapy with other cancer drugs, such as chemotherapy or immunotherapy. 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one has been shown to enhance the efficacy of these treatments by sensitizing cancer cells to their effects. Another future direction is in the development of more potent and selective mTOR inhibitors that can overcome the limitations of 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one. Finally, the role of 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one in other diseases, such as diabetes and neurodegenerative disorders, is an area of active research.
合成法
The synthesis of 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one involves a multi-step process that starts with the reaction of 3-methoxyphenol with 3-methoxypropylamine to form the intermediate product, 3-(3-methoxyphenoxy)-1-(3-methoxypropyl)azetidine. This intermediate is then reacted with thiophene-2-carboxylic acid chloride to produce the final product, 3-(3-methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one.
科学的研究の応用
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of mTOR, which is a key regulator of cell growth, proliferation, and survival. By inhibiting mTOR, 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one can induce cell cycle arrest and apoptosis in cancer cells, thereby preventing their growth and spread.
特性
IUPAC Name |
3-(3-methoxyphenoxy)-1-(3-methoxypropyl)-4-thiophen-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-10-5-9-19-16(15-8-4-11-24-15)17(18(19)20)23-14-7-3-6-13(12-14)22-2/h3-4,6-8,11-12,16-17H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBJXXLUTUBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(C1=O)OC2=CC=CC(=C2)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


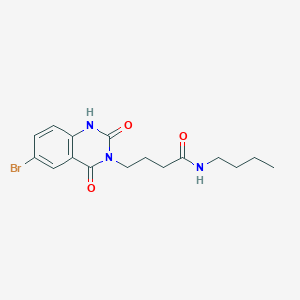
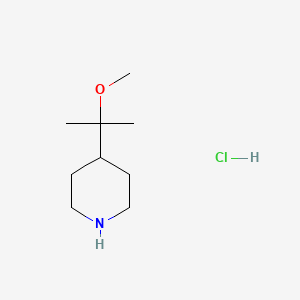


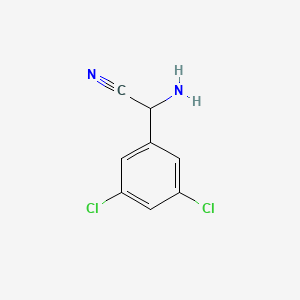

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)
![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)
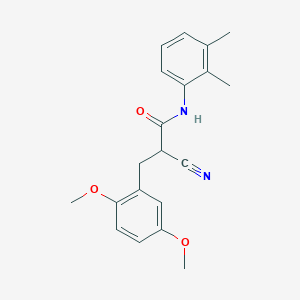
![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)
